molecular formula C21H26N4O5 B14724366 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide CAS No. 6609-55-8

3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide

Cat. No.: B14724366
CAS No.: 6609-55-8
M. Wt: 414.5 g/mol
InChI Key: CCOVCQHVFYVKAU-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide is a complex organic compound that features multiple functional groups, including amine, methoxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the imino ether linkage: This step might involve the reaction of an oxime with an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the imino ether or amide groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or Friedel-Crafts reagents (AlCl3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups make it a versatile building block.

Biology

The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for conditions where its functional groups might interact beneficially with biological targets.

Industry

In the materials science field, the compound could be explored for its properties as a polymer precursor or as a component in specialty coatings or adhesives.

Mechanism of Action

The mechanism by which 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(2-hydroxyphenyl)-3-[(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with hydroxyl groups instead of methoxy groups.

    3-Amino-N-(2-chlorophenyl)-3-[(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide might confer unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.

Properties

CAS No.

6609-55-8

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

3-amino-N-(2-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]iminopropanamide

InChI

InChI=1S/C21H26N4O5/c1-28-16-9-7-15(8-10-16)11-12-23-21(27)14-30-25-19(22)13-20(26)24-17-5-3-4-6-18(17)29-2/h3-10H,11-14H2,1-2H3,(H2,22,25)(H,23,27)(H,24,26)

InChI Key

CCOVCQHVFYVKAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CON=C(CC(=O)NC2=CC=CC=C2OC)N

Origin of Product

United States

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